

In-Depth Technical Guide: Boc-N-Me-Val-OH

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Compound of Interest

Compound Name: *Boc-N-Me-DI-Val-Oh*

Cat. No.: *B558147*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and quality control workflow for Boc-N-Me-Val-OH (Boc-N-methyl-L-valine), a critical building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-N-Me-Val-OH is an N-methylated amino acid derivative where the amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and allowing for controlled peptide chain elongation.^{[1][2]}

The key quantitative properties of Boc-N-Me-Val-OH are summarized in the table below, with comparative data for the non-methylated analog, Boc-L-valine, for reference.

Property	Boc-N-Me-Val-OH	Boc-L-Valine
Molecular Weight	231.29 g/mol [3][4][5]	217.26 g/mol [6][7]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ [1][2][4]	C ₁₀ H ₁₉ NO ₄ [6][7]
CAS Number	45170-31-8[1][3][4][8]	13734-41-3[7]
Appearance	White to off-white powder or solid[2]	White crystalline powder[9]
Melting Point	47 - 51 °C[1]	77 - 80 °C[10]
Optical Rotation [α] _{20/D}	-94±3° (c=0.5% in ethanol)[4] [5]	-6.2±0.5° (c=1% in acetic acid) [10]
Purity (Assay)	≥99.0% (TLC)[4][5]	≥99.0% (T)[10]

Experimental Protocols for Characterization

The precise characterization of Boc-N-Me-Val-OH is essential to ensure its identity, purity, and suitability for peptide synthesis.[3] The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the molecule.

- Objective: To verify the chemical structure of Boc-N-Me-Val-OH, including the presence of the Boc group, the N-methyl group, and the valine side chain.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of Boc-N-Me-Val-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
 - Transfer: Transfer the solution to a 5 mm NMR tube.
 - Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to optimize homogeneity.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).^[3]
 - Expected Signals: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm), a singlet for the three protons of the N-methyl group, and signals corresponding to the protons of the valine residue.^[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).^[3]
 - Expected Signals: Resonances for the quaternary and methyl carbons of the Boc group, the N-methyl carbon, the carbonyl carbon, and the carbons of the valine backbone and side chain.^[3]
- Data Processing and Analysis:
 - Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).
 - Calibrate the spectra using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[3]
 - Integrate the peaks in the ^1H spectrum and assign all signals in both ^1H and ^{13}C spectra to the corresponding atoms in the Boc-N-Me-Val-OH structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Objective: To verify the molecular mass of Boc-N-Me-Val-OH.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of Boc-N-Me-Val-OH in a suitable solvent such as methanol or acetonitrile.
 - Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
 - Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
 - Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of Boc-N-Me-Val-OH (231.29). Common adducts to look for are $[M+H]^+$ (232.29) or $[M+Na]^+$ (254.27).

High-Performance Liquid Chromatography (HPLC)

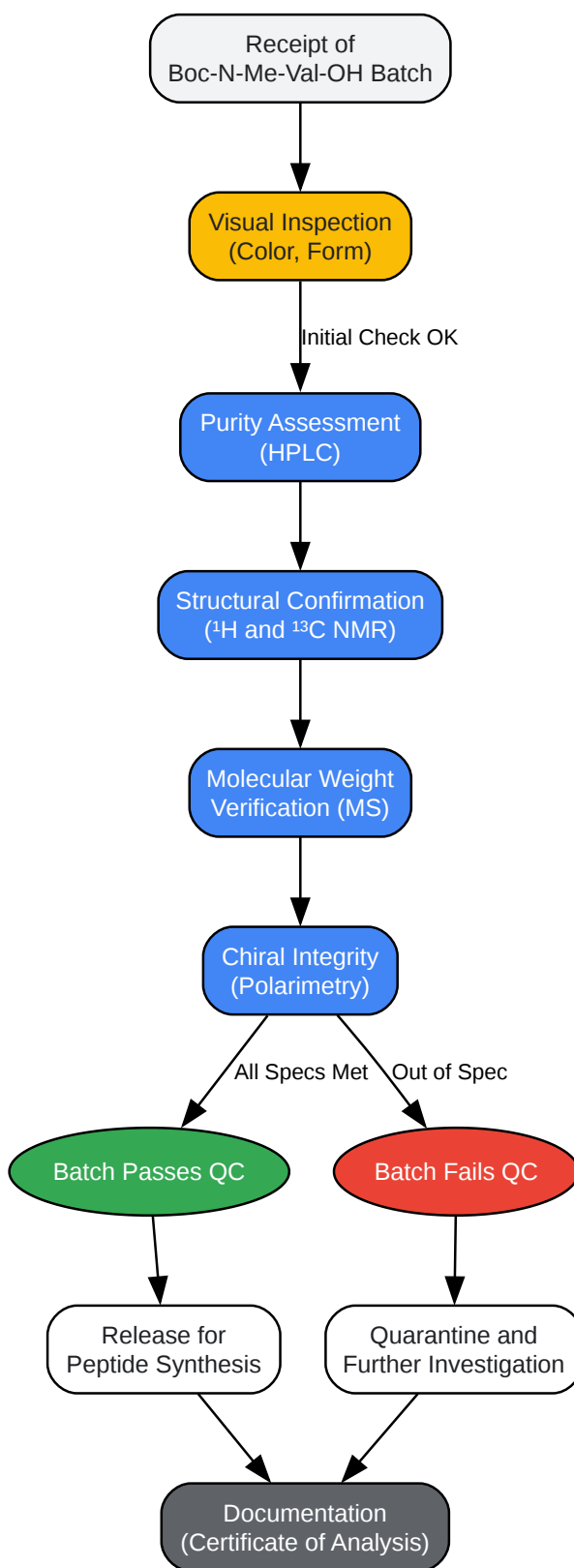
HPLC is employed to assess the purity of the compound.

- Objective: To determine the purity of Boc-N-Me-Val-OH and identify any potential impurities.
- Methodology:
 - Sample Preparation: Prepare a standard solution of Boc-N-Me-Val-OH of known concentration in the mobile phase.
 - Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is common.
 - Flow Rate: A typical flow rate is 1 mL/min.
 - Detection: UV detection at a wavelength around 214 nm.
 - Analysis: Inject the sample onto the HPLC system and record the chromatogram.

- Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quality Control Workflow

A robust quality control (QC) process is critical to ensure the reliability of Boc-N-Me-Val-OH as a raw material in peptide synthesis.[8] The following diagram illustrates a typical QC workflow.



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